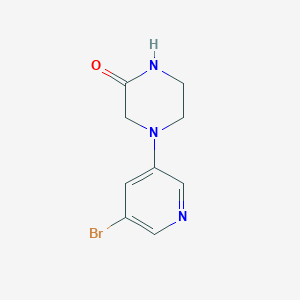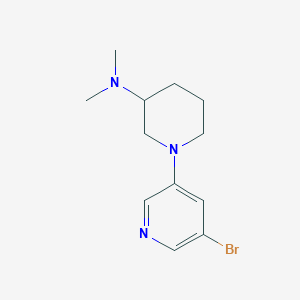
5-bromo-N-(3-ethoxypropyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-ethoxypropyl)pyridin-3-amine, also known as Bepanthen, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyridine derivative and has a molecular formula of C11H17BrN2O.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-ethoxypropyl)pyridin-3-amine has been the subject of scientific research due to its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of 5-bromo-N-(3-ethoxypropyl)pyridin-3-amine is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cell proliferation and inflammation. This compound has been found to inhibit the activity of the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways, which are known to play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antiproliferative, anti-inflammatory, and analgesic effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(3-ethoxypropyl)pyridin-3-amine in lab experiments is its potent antiproliferative and anti-inflammatory effects. This compound can be used to study the mechanisms involved in cell proliferation and inflammation, as well as to test the efficacy of potential anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause cell death.
Zukünftige Richtungen
There are several potential future directions for the research of 5-bromo-N-(3-ethoxypropyl)pyridin-3-amine. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound in more detail, in order to better understand its potential applications in various fields. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in order to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 5-bromo-N-(3-ethoxypropyl)pyridin-3-amine can be achieved through a multi-step process. The first step involves the reaction of 3-bromo-pyridine with 3-ethoxypropylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reaction with sodium hydride and 1-bromo-3-chloropropane to yield the final product.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-ethoxypropyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-2-14-5-3-4-13-10-6-9(11)7-12-8-10/h6-8,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUQSBPUIBLGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)

![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)

![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)


![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)
